molecular formula C15H24ClN3O2S B2421979 4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396677-40-9

4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2421979
CAS No.: 1396677-40-9
M. Wt: 345.89
InChI Key: OFYUIVHVLCCIRO-UHFFFAOYSA-N
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Description

4-(2-Cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core, a cyclopropyl group, a hydroxyethyl moiety, and a thiophenylmethyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. The cyclopropyl group and hydroxyethyl moiety are introduced through specific reactions, followed by the attachment of the thiophenylmethyl group. Common reagents used in these reactions include cyclopropyl bromide, ethylene oxide, and thiophenylmethyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity. Quality control measures, including spectroscopic analysis and chromatographic techniques, ensure the consistency and reliability of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

  • Addition: Electrophilic addition reactions can be carried out using reagents such as bromine or hydrogen chloride.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Cyclopropyl-containing compounds

  • Thiophenylmethyl derivatives

Uniqueness: 4-(2-Cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S.ClH/c19-14(12-3-4-12)11-17-5-7-18(8-6-17)15(20)16-10-13-2-1-9-21-13;/h1-2,9,12,14,19H,3-8,10-11H2,(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYUIVHVLCCIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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